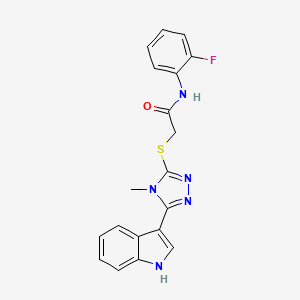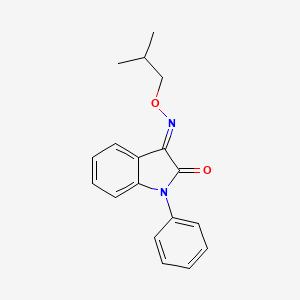
(3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, including the formation of an imino group, introduction of a phenyl group, and cyclization to form the indolone core. An efficient and selective synthesis of isoindolinones, which are closely related to the target compound, was achieved through a copper-promoted coupling of benzamides with nitroalkanes, involving C-H activation and intramolecular cyclization (Yu et al., 2017)[https://consensus.app/papers/syntheses-3hydroxyimino1isoindolinones-yu/174ff85e99695075a4594b33a6a2bc77/?utm_source=chatgpt].
Molecular Structure Analysis
Molecular structure determination often relies on X-ray crystallography, NMR, and IR spectroscopy. For instance, a detailed analysis of the molecular structure and spectroscopic properties of similar chalcone compounds was conducted using density functional theory (DFT) calculations, complemented by experimental NMR and IR spectroscopy, which showed good correlation with theoretical predictions (Espinoza-Hicks et al., 2012)[https://consensus.app/papers/synthesis-study-spectroscopic-properties-espinozahicks/df81f202ec5b5309b5a01ad67f7f9c83/?utm_source=chatgpt].
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of functional groups that can undergo various chemical reactions, including nucleophilic additions or substitutions. Studies on similar molecules have explored reactions facilitated by electron-rich and electron-deficient sites within the molecule, enabling the synthesis of a wide array of derivatives (Couture et al., 1997)[https://consensus.app/papers/onepot-synthesis-3aryl-couture/69a81b53286b5f499246b04d7978c538/?utm_source=chatgpt].
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds in different environments. The crystal structure and physical characteristics of related compounds have been thoroughly investigated, revealing insights into their stability and intermolecular interactions (Franklin et al., 2011)[https://consensus.app/papers/structure-conformation-vibrational-analysis-mannich-franklin/413502ed7a0a5809accdc1bcc3ec568d/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the presence of an imino group can significantly influence the molecule's reactivity, enabling it to participate in a range of chemical transformations (Lee et al., 2015)[https://consensus.app/papers/synthesis-3alkylthiomethyl1hydroxy2phenylindoles-lee/1d2e65eed45a528e9a87c116c48b8e60/?utm_source=chatgpt].
科学的研究の応用
Antitumor and Antimicrobial Applications
Methoxy-Substituted 3-Formyl-2-Phenylindoles Inhibition of Tubulin Polymerization : Research has shown that derivatives of 2-phenylindole, such as (3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one, are crucial in inhibiting tubulin polymerization. This process is a key mode of action for certain cytostatics, implying potential antitumor applications (Gastpar et al., 1998).
Efficient Synthesis for Antitumor and Antimicrobial Purposes : The compound's efficient synthesis, as evidenced in studies, suggests its usefulness in developing novel antitumor and antimicrobial agents. This is due to the structural features of the compound that contribute to these biological activities (Azmy et al., 2018).
Crystal Structure and Stability
- Crystal Packing and Stability : Investigations into the crystal structure of related compounds have provided insights into the stability and packing of these molecules, which is essential for understanding their behavior in various applications, including pharmaceuticals (Miao et al., 2011).
Synthesis and Mechanistic Insights
Synthesis and Reaction Pathways : Studies have detailed the synthesis methods and reaction pathways of similar compounds, which are crucial for their application in scientific research. Understanding these mechanisms can aid in the development of more efficient synthesis processes for related compounds (Lee et al., 2015).
Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of these compounds highlights advancements in their production, which is significant for their application in scientific and pharmaceutical fields (Azmy et al., 2021).
Biological Activity and Inhibition
Enzymatic Activity and Inhibition : The compound's relevance in inhibiting specific enzymes, like xanthine oxidase, indicates its potential in therapeutic applications, particularly in treating diseases related to enzyme malfunction (Springer et al., 1976).
Electroreduction in Medicinal Chemistry : Its role in the electroreduction process, as studied in related compounds, is significant for understanding its potential application in medicinal chemistry (Villagrán et al., 2005).
特性
IUPAC Name |
(3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)12-22-19-17-15-10-6-7-11-16(15)20(18(17)21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXQFIURZIYOOE-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CO/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)
![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)
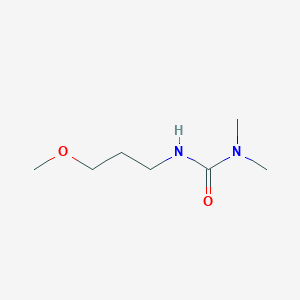
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)
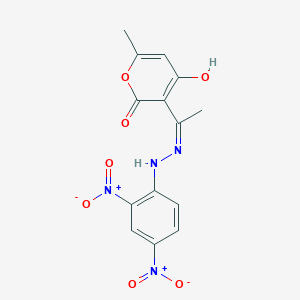
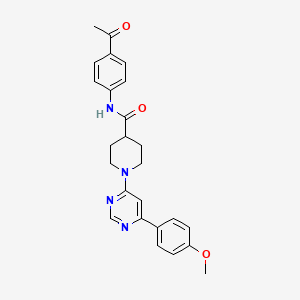
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
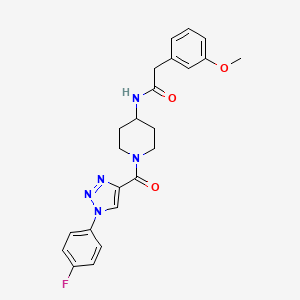
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)
